α-Conotoxin BuIA
Description
Overview of Conopeptides as Pharmacological Research Tools
Conopeptides, a vast and diverse array of small, disulfide-rich peptides found in the venom of marine cone snails (genus Conus), have emerged as indispensable tools in pharmacological research. mdpi.comkau.edu.sanih.gov These peptides are highly evolved neurotoxins used by the snails for prey capture and defense. nih.gov Their remarkable potency and exquisite specificity for a wide range of molecular targets, including ion channels, G protein-coupled receptors, and neurotransmitter transporters, make them invaluable for dissecting complex physiological processes. mdpi.comkau.edu.sanih.gov In neuroscience, for instance, conotoxins are employed to investigate the intricacies of neurotransmission. mdpi.com Their ability to selectively inhibit specific receptor subtypes has been instrumental in characterizing the roles of these receptors in normal and pathological states. nih.govresearchgate.net This high selectivity, often surpassing that of small molecule drugs, allows researchers to probe the function of individual receptor isoforms with minimal off-target effects. kau.edu.sanih.gov
Classification and Diversity of α-Conotoxins
Among the numerous families of conopeptides, the α-conotoxins are a prominent class that primarily target nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.gov These receptors are crucial for a variety of physiological functions, and their dysfunction is implicated in numerous neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. acs.orgresearchgate.net The α-conotoxins are themselves a diverse family, further classified based on their structural and functional characteristics.
Cysteine Frameworks and Structural Subgroups (e.g., 4/4, 4/7)
A key feature used to classify α-conotoxins is their cysteine framework, which refers to the arrangement of cysteine residues within the peptide sequence. nih.gov The majority of α-conotoxins possess a conserved CC-C-C framework, where the dashes represent intervening non-cysteine amino acids. nih.gov This framework gives rise to two disulfide bonds, which stabilize the peptide's three-dimensional structure. hilarispublisher.com
The α-conotoxins are further divided into structural subgroups based on the number of amino acids in the two loops formed by these disulfide bonds. nih.govfrontiersin.org This is denoted as an "m/n" classification, where "m" is the number of amino acids in the first loop and "n" is the number of amino acids in the second loop. frontiersin.org Common subgroups include the 3/5, 4/7, 4/4, and 4/3 frameworks. mdpi.comnih.gov For example, a 4/7 α-conotoxin has four amino acids in the first loop and seven in the second. hilarispublisher.com This seemingly subtle variation in loop size has profound implications for the toxin's selectivity for different nAChR subtypes. hilarispublisher.com
Neuronal versus Neuromuscular Targeting α-Conotoxin Subfamilies
A fundamental distinction within the α-conotoxin family is their preferential targeting of either neuronal or neuromuscular nAChRs. mdpi.comportlandpress.com Neuronal nAChRs are found throughout the central and peripheral nervous systems, while neuromuscular nAChRs are located at the junction between nerves and skeletal muscles. portlandpress.com Generally, α-conotoxins with a 4/7 cysteine framework are specific for neuronal nAChRs, while those with a 3/5 framework target muscle-type nAChRs. hilarispublisher.commdpi.com This differential targeting is a critical aspect of their utility as research tools, allowing for the specific modulation of either the central nervous system or the neuromuscular system. portlandpress.com
Discovery and Academic Significance of α-Conotoxin BuIA
This compound, isolated from the venom of the marine snail Conus bullatus, is a particularly noteworthy member of the α-conotoxin family. acs.orgsmartox-biotech.com Its discovery was significant due to its unusual 4/4 cysteine framework, a rare structural motif among α-conotoxins. mdpi.comacs.org This unique structure confers upon it a distinct pharmacological profile.
BuIA is a potent antagonist of several neuronal nAChR subtypes, exhibiting high affinity for α3β2, α3β4, and α6/α3β2β3 receptors. acs.orgrcsb.org Its ability to discriminate between nAChRs containing different β subunits is of particular interest to researchers. nih.govsmartox-biotech.com For instance, the kinetics of its binding and unbinding differ significantly between nAChRs containing β2 subunits versus those with β4 subunits. acs.orgnih.gov This property makes this compound an invaluable molecular probe for investigating the structure and function of these specific nAChR subtypes. acs.org The unique structural and pharmacological characteristics of BuIA have also made it a template for the design of novel synthetic analogues with potentially improved therapeutic properties. researchgate.netuq.edu.au
Interactive Data Table: Properties of this compound
| Property | Value |
| Source Organism | Conus bullatus |
| Amino Acid Sequence | GCCSTPPCAVLYC-NH2 |
| Molecular Weight | 1311.59 g/mol |
| Cysteine Framework | 4/4 |
| Disulfide Bonds | Cys2-Cys8; Cys3-Cys13 |
| Primary Target | Neuronal Nicotinic Acetylcholine Receptors |
Properties
Molecular Formula |
C54H82N14O16S4 |
|---|---|
Molecular Weight |
1311.59 g/mol |
Origin of Product |
United States |
Structural Biology of α Conotoxin Buia
Primary Sequence Analysis and Key Amino Acid Motifs
The primary structure of α-Conotoxin BuIA is a 13-residue peptide with the amino acid sequence GCCSTPPCAVLYC-NH2. echinobase.org This sequence contains four cysteine residues, which are characteristic of α-conotoxins and are crucial for forming the disulfide bonds that stabilize the peptide's three-dimensional structure.
A key feature within the primary sequence of BuIA is the presence of a Pro-Pro motif at positions 6 and 7. core.ac.uk Proline residues are known to introduce kinks and turns in peptide chains, and the tandem prolines in BuIA play a significant role in defining its secondary structure. In fact, the native globular form of BuIA exists in two distinct conformations due to the cis-trans isomerization of the peptide bond between Pro6 and Pro7. mdpi.com
Table 1: Primary Amino Acid Sequence of this compound
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 |
| Amino Acid | Gly | Cys | Cys | Ser | Thr | Pro | Pro | Cys | Ala | Val | Leu | Tyr | Cys |
Disulfide Bond Topology and Connectivity
The arrangement of disulfide bonds is a defining characteristic of conotoxins. α-Conotoxins are typically classified into subfamilies based on the number of amino acid residues between their second and third cysteines (loop 1) and their third and fourth cysteines (loop 2).
Unique 4/4 Disulfide Scaffold of this compound
This compound is the first and currently only known α-conotoxin to possess a 4/4 cysteine framework. rcsb.org This means there are four amino acid residues in both loop 1 (between Cys3 and Cys8) and loop 2 (between Cys8 and Cys13). This 4/4 arrangement is a departure from the more common 4/7, 4/3, and 3/5 scaffolds found in other α-conotoxins. mdpi.com
Globular and Ribbon Isomers of this compound
Like other α-conotoxins, BuIA can exist in different isomeric forms depending on the connectivity of its four cysteine residues. The two major isomers are the "globular" and "ribbon" forms.
Globular Isomer: The native and biologically active form of this compound has a globular disulfide connectivity, with disulfide bonds between the first and third cysteine residues (Cys2-Cys8) and the second and fourth cysteine residues (Cys3-Cys13). echinobase.orgresearchgate.net Interestingly, the globular isomer of BuIA exists as multiple conformations in solution. echinobase.orgrcsb.org Despite this conformational heterogeneity, it is the globular form that exhibits potent activity at nicotinic acetylcholine (B1216132) receptors. rcsb.org
Ribbon Isomer: The non-native ribbon isomer has a different disulfide bond arrangement, with connections between the first and fourth cysteines (Cys2-Cys13) and the second and third cysteines (Cys3-Cys8). In stark contrast to the globular isomer, the ribbon isomer of BuIA has a single, well-defined structure in solution. echinobase.orgrcsb.org However, this structurally well-defined isomer is biologically inactive. rcsb.org The ribbon isomer's backbone is also noted to be more flexible than the globular isomer and lacks the characteristic α-helix found in the globular forms of many α-conotoxins. core.ac.uk
This inverse relationship between structural definition and biological activity in the isomers of BuIA is an unusual and significant finding in the study of conotoxins. rcsb.org
Table 2: Disulfide Connectivity of this compound Isomers
| Isomer | Disulfide Bond 1 | Disulfide Bond 2 | Biological Activity |
| Globular | Cys2 - Cys8 | Cys3 - Cys13 | Active |
| Ribbon | Cys2 - Cys13 | Cys3 - Cys8 | Inactive |
Three-Dimensional Solution Structure Determination
The three-dimensional structures of both the globular and ribbon isomers of this compound have been determined, providing critical insights into their conformational differences and the structural basis of their activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Two-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been the primary technique used to elucidate the solution structures of this compound. rcsb.orgacs.org For the determination of the globular structure, a set of 50 conformers was calculated, with 20 of those being submitted to the Protein Data Bank (PDB ID: 2I28). rcsb.org The use of NMR allows for the characterization of the multiple conformations present in the solution state of the globular isomer. rcsb.org
Structural Comparison with Related α-Conotoxins (e.g., α4/7 conotoxins)
Despite its unique 4/4 disulfide scaffold, the three-dimensional structure of this compound shares some key features with the more common α4/7 conotoxins. rcsb.org The most significant of these is the presence of a functionally critical two-turn α-helix motif. rcsb.orgacs.org This helical segment is a common feature in α4/7 conotoxins and is believed to be important for their interaction with nicotinic acetylcholine receptors. acs.org
However, there are also notable structural differences. This compound lacks the C-terminal β-turn that is present in the second disulfide loop of α4/7 conotoxins. rcsb.org Instead, BuIA adopts what has been described as a "pseudo omega-shaped" molecular topology. rcsb.org The presence of the second turn of the helical motif in both α4/4 and α4/7 conotoxins is thought to be a key factor for their binding to certain nicotinic acetylcholine receptor subunits. acs.org
Conformational Dynamics and Structural Heterogeneity
The structural nature of this compound is marked by significant flexibility and the existence of multiple conformational states in solution. nih.govechinobase.org This dynamic behavior is a key characteristic that distinguishes it from many other conotoxins, which often possess more rigid structures. nih.gov The native, globular isomer of BuIA is particularly noted for its high degree of flexibility, which may be linked to its ability to interact with a broad range of nicotinic acetylcholine receptor (nAChR) subtypes. nih.govmdpi.com
A critical factor contributing to the conformational heterogeneity of this compound is the presence of two adjacent proline residues in its first loop. oup.comuniprot.org The unique structure of the proline side chain, which forms a pyrrolidine (B122466) ring connected to the peptide backbone, restricts the phi (φ) backbone dihedral angle and allows for the cis-trans isomerization of the peptide bond preceding it. mdpi.comacs.org In BuIA, this isomerization at the Pro-Pro motif is a primary reason for the molecule existing in at least two interconvertible forms in solution. oup.comuniprot.org
The functional importance of these proline residues is highlighted by studies on synthetic analogs. mdpi.comacs.org For instance, the substitution of Proline-6 with 4-hydroxy-proline dramatically alters the toxin's selectivity for different nAChR subtypes. acs.org This single modification was found to decrease its inhibitory potency at α6/α3β2β3 receptors by 2800-fold, while only causing a 6-fold decrease at α6/α3β4 nAChRs, effectively shifting its selectivity profile. acs.org This demonstrates that the specific conformation and chemical nature of this proline-containing region are pivotal for fine-tuning receptor interactions.
| α-Conotoxin Analog | Target Receptor Subtype | Change in Potency (IC50) | Selectivity Impact |
|---|---|---|---|
| BuIA[P6O] (Proline-6 to Hydroxyproline) | α6/α3β2β3 nAChR | 2800-fold decrease | Creates a significant selectivity window between β2- and β4-containing receptor subtypes. mdpi.comacs.org |
| BuIA[P6O] (Proline-6 to Hydroxyproline) | α6/α3β4 nAChR | 6-fold decrease |
Nuclear Magnetic Resonance (NMR) studies have revealed that the native, globular isomer of this compound, which has a CysI-CysIII, CysII-CysIV disulfide bond connectivity, is highly flexible and exists as multiple conformations in solution. nih.govechinobase.orgmdpi.com This structural heterogeneity is a notable feature, especially when contrasted with the non-native "ribbon" isomer (CysI-CysIV, CysII-CysIII), which adopts a single, well-defined conformation. uniprot.orgresearchgate.net Despite its structural definition, the ribbon isomer is inactive at nAChRs, whereas the conformationally dynamic globular isomer is highly potent. uniprot.orgresearchgate.net
While the globular form of BuIA is conformationally diverse, it is understood that at least one of these co-existing structures adopts the canonical α-conotoxin fold. researchgate.net This active conformation is believed to be responsible for the toxin's potent biological activity at its target receptors. researchgate.net The inherent flexibility of BuIA may be a key factor in its promiscuous binding profile, allowing it to adapt and interact with several different nAChR subtypes. nih.gov
Role of Proline Residues in Conformational States (e.g., cis-trans isomerization)
Identification of Functionally Critical Structural Motifs
Despite its unusual 4/4 cysteine loop spacing and lack of certain structural elements found in other α-conotoxin subfamilies, BuIA contains highly conserved motifs that are essential for its function. rcsb.orgproteopedia.orgidexlab.com
A functionally critical structural feature identified in this compound is a two-turn helix motif. rcsb.orgproteopedia.orgidexlab.comnih.gov This motif is significant because BuIA lacks the C-terminal β-turn that is present in the second disulfide loop of the more common α4/7 conotoxins, resulting in what is described as a "pseudo ω-shaped" topology. rcsb.orgproteopedia.orgidexlab.comnih.gov Nevertheless, the presence of the two-turn helix appears to be a primary reason for the similarities between the receptor recognition profile of BuIA and that of α4/7 conotoxins. rcsb.orgproteopedia.orgidexlab.com
Structural comparisons suggest that this helical motif is vital for receptor binding. oup.comrcsb.org Specifically, the second helical turn within this motif is hypothesized to be important for the interaction with the α3 and/or α6 subunits of the nAChR. oup.comrcsb.orgidexlab.comnih.gov This motif effectively orients key residues for recognition at the receptor's binding site, underscoring its central role in the toxin's antagonistic activity. mdpi.com
| Structural Feature | Description | Functional Significance |
|---|---|---|
| 4/4 Cysteine Framework | Four residues in the first cysteine loop (between CysII-CysIII) and four in the second (between CysIII-CysIV). mdpi.com | An unusual framework for α-conotoxins that target neuronal nAChRs. nih.gov |
| Conformational Heterogeneity | The native globular isomer exists in multiple interconverting conformations in solution. nih.govechinobase.org | Linked to broad receptor subtype selectivity; one or more conformations are active. nih.govresearchgate.net |
| Pro-Pro Sequence | Two successive proline residues in the first loop. oup.com | Undergoes cis-trans isomerization, contributing significantly to conformational diversity. uniprot.orgresearchgate.net |
| Two-Turn Helix Motif | A functionally critical helical segment stabilized by disulfide bonds. rcsb.orgproteopedia.orgidexlab.com | Essential for receptor recognition, with the second turn implicated in binding to α3/α6 nAChR subunits. oup.comrcsb.orgnih.gov |
Synthetic Methodologies and Peptide Engineering of α Conotoxin Buia and Analogues
Chemical Synthesis Approaches
The chemical synthesis of α-conotoxins like BuIA is a complex process, primarily due to the presence of multiple cysteine residues which can form various disulfide bond isomers. springernature.com
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing the linear peptide chain of α-conotoxin BuIA and its analogues. mdpi.com This technique involves assembling the peptide chain step-by-step while it is anchored to an insoluble polymer resin. The most common strategy employs fluorenylmethyloxycarbonyl (Fmoc) chemistry. frontiersin.orguq.edu.au In this approach, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is removed by a mild base before the next amino acid is added. Synthesizers, such as the Liberty PRIME peptide synthesizer, can be used for this process. frontiersin.org For example, HBTU-mediated Fmoc SPPS has been successfully used with Rink-amide polystyrene resin to produce conotoxin analogues. uq.edu.au
An alternative strategy utilizes tert-butyloxycarbonyl (Boc) chemistry. One study reported the assembly of BuIA using Boc-chemistry on an amphiphilic ChemMatrix resin, which was noted for its efficiency in complex peptide synthesis. acs.org High-throughput methods, such as the "tea bag" method, have also been employed in conjunction with SPPS to generate large libraries of BuIA analogues simultaneously. mdpi.com
Following the assembly of the linear peptide, the crucial step is forming the correct disulfide bonds to ensure the native, biologically active three-dimensional structure. α-Conotoxins have four cysteine residues, leading to three possible disulfide bond isomers: the native 'globular' (CysI-III, CysII-IV), 'ribbon' (CysI-IV, CysII-III), and 'beads' (CysI-II, CysIII-IV) conformations. mdpi.comresearchgate.net
A simple one-step air oxidation of the fully reduced peptide often results in a mixture of these isomers, requiring extensive purification and leading to low yields of the desired product. semanticscholar.org To overcome this, selective (or regioselective) two-step oxidation strategies are employed. This involves using different orthogonal protecting groups for the cysteine pairs during synthesis. For the synthesis of this compound, protecting groups such as S-acetamidomethyl (Acm) and methylbenzyl (Mebz) have been utilized. dergipark.org.tr A common pairing is the acid-labile trityl (Trt) group and the acid-stable Acm group. frontiersin.org The first disulfide bond (e.g., between the Trt-deprotected cysteines) is formed under specific oxidative conditions, such as using potassium ferricyanide. semanticscholar.orgnih.gov After purification, the second pair of protecting groups (e.g., Acm) is removed, and the second disulfide bond is formed, often through iodine-mediated oxidation, yielding a single desired isomer. nih.gov
Interestingly, studies on BuIA revealed that the native globular isomer exists in multiple conformations in solution, while the non-native ribbon isomer shows a single, well-defined structure but is biologically inactive. researchgate.netresearchgate.net
A novel and highly efficient method for directing the folding process involves the use of selenocysteine (B57510). By replacing a complementary pair of cysteines with selenocysteines, a diselenide bridge forms preferentially, which then directs the correct folding and formation of the remaining disulfide bond. acs.orgmdpi.com This on-resin folding strategy was successfully applied to BuIA, exclusively yielding the native globular fold. acs.orgacs.org
Solid-Phase Peptide Synthesis Techniques (e.g., Fmoc Chemistry)
Rational Design and Analogue Development
Rational design aims to modify the native BuIA sequence to create analogues with improved pharmacological profiles, such as enhanced selectivity for a specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. mdpi.comnih.gov
To explore the structure-activity relationships of BuIA, researchers have established analogue libraries. mdpi.comnih.gov These libraries are created by systematically replacing specific amino acid residues in the BuIA sequence with other natural or non-natural amino acids. mdpi.com One approach involved creating a library to identify analogues with high selectivity for the α7 nAChR. mdpi.comnih.gov Another effort led to the design and synthesis of a "second generation" library of 64 individual BuIA derivatives based on initial screening hits. nih.govnih.gov
A powerful high-throughput strategy for analogue development is the use of a positional-scanning synthetic combinatorial library (PS-SCL). mdpi.com This technique was applied to the this compound framework to discover novel antagonists for the α3β4 nAChR, a target implicated in nicotine (B1678760) addiction. nih.govnih.gov
An initial, highly diverse library based on the BuIA scaffold was synthesized, containing a total of 113,379,904 different peptide sequences. nih.govacs.orgresearchgate.net This vast library was screened for inhibitory activity at the α3β4 nAChR. nih.gov The results of this screening provided crucial information about which amino acids at specific variable positions were most favorable for activity. This data guided the design of a much smaller, second-generation library of individual, targeted analogues. nih.govnih.gov This systematic approach culminated in the discovery of a novel analogue, TP-2212-59, which was identified as one of the most potent and selective α3β4 nAChR antagonists known to date. mdpi.comnih.gov
Generation of this compound Analogue Libraries
Mutational Analysis for Structure-Activity Relationships
Mutational analysis, where specific amino acids are substituted and the resulting change in activity is measured, is fundamental to understanding the structure-activity relationships (SAR) of this compound.
Several key mutations in the BuIA sequence have yielded analogues with significantly altered selectivity profiles. For instance, the double mutant [T5A, P6O]BuIA (where threonine at position 5 was replaced with alanine (B10760859) and proline at position 6 with hydroxyproline) proved to be a potent antagonist of the α6/α3β4 nAChR (IC₅₀ of 58.1 nM) but was significantly less effective at the α3β4 nAChR (IC₅₀ of 1200 nM), making it a valuable tool for distinguishing between these receptor subtypes. mdpi.comnih.gov
The PS-SCL approach is a large-scale form of mutational analysis. The highly optimized analogue discovered through this method, TP-2212-59 , has the sequence GCCH TB CF VB LZ YC (mutations from the native sequence GCCSTPPCAVLYC are in bold; B is 2-aminobutyric acid, Z is norvaline). mdpi.com This engineered peptide showed a nearly 10-fold increase in potency at the α3β4 nAChR, with its IC₅₀ improving from 27.7 nM for the parent BuIA to 2.3 nM. mdpi.com Furthermore, it demonstrated over 1,000-fold selectivity for the α3β4 subtype over the α3β2 and α7 nAChRs. mdpi.comnih.gov
Other studies have focused on the importance of the disulfide framework itself. A disulfide-deleted analogue, [C2H,C8F]BuIA , was created by replacing the CysI-CysIII bond with non-cysteine residues. acs.org This modification led to a substantial loss of inhibitory activity, and molecular dynamics simulations indicated that the mutation destabilized the peptide's structural fold, highlighting the critical role of the native disulfide bridge in maintaining the bioactive conformation. acs.orgresearchgate.net
Table 1: Selected Mutants of this compound and Their Activity
| Analogue | Mutation(s) from Native BuIA | Key Research Finding | Reference |
|---|---|---|---|
| [T5A, P6O]BuIA | Threonine-5 → Alanine; Proline-6 → Hydroxyproline (B1673980) | ~200-fold more selective for rα6/α3β4 nAChR over rα6/α3β2β3 nAChR. Potently blocks α6/α3β4 nAChRs (IC₅₀ = 58.1 nM) but not α3β4 nAChRs (IC₅₀ = 1200 nM). | mdpi.comnih.gov |
| TP-2212-59 | T5H, P7B, A9F, V10B, L11Z (B=2-aminobutyric acid, Z=norvaline) | ~10-fold increase in potency at α3β4 nAChRs (IC₅₀ = 2.3 nM). >1000-fold selectivity over α3β2 and α7 nAChRs. | mdpi.comnih.gov |
| [C2H,C8F]BuIA | Cysteine-2 → Histidine; Cysteine-8 → Phenylalanine | Deletion of the CysI–CysIII disulfide bond substantially reduced inhibitory activity at target nAChRs, demonstrating the structural importance of this bond. | acs.org |
Site-Directed Mutagenesis Strategies on this compound
Site-directed mutagenesis has been a pivotal tool in elucidating the molecular basis of this compound's interaction with its targets. Rather than just modifying the toxin itself, studies have also involved mutating the nAChR subunits to identify the residues crucial for the toxin's binding and selectivity. researchgate.netnih.govfigshare.com For instance, by mutating specific residues of the α3 nAChR subunit to their counterparts in the α6 subunit, researchers have pinpointed key receptor amino acids that are responsible for BuIA's selective affinity. nih.gov This approach helped identify a triad (B1167595) of residues in the α6 nAChR subunit that dictates the high-affinity binding of BuIA. vliz.be
A powerful extension of this strategy involves using the BuIA framework to create a positional-scanning synthetic combinatorial library. In one such study, six non-cysteine residues in the BuIA sequence were systematically replaced with a panel of 22 natural and non-natural amino acids. mdpi.com This extensive mutagenesis effort aimed to improve selectivity for the α3β4 nAChR subtype, which is implicated in nicotine addiction. mdpi.com The screening of this library led to the development of an analogue with a remarkable improvement in selectivity, exhibiting over 1,000-fold greater preference for the α3β4 nAChR subtype compared to α3β2 and α7 nAChRs, where it showed no inhibition at concentrations up to 10 μM. mdpi.com The resulting peptide demonstrated a significant enhancement in potency against the target receptor. mdpi.com
Table 1: Enhanced Selectivity of a BuIA Analogue for α3β4 nAChR
| Compound | Target nAChR | IC₅₀ (nM) | Fold Improvement in Potency | Selectivity vs. α3β2 and α7 nAChRs |
|---|---|---|---|---|
| Native this compound | α3β4 | 27.7 | - | Moderate |
| Mutated Analogue (TP-2212-59) | α3β4 | 2.3 | ~10-fold | >1,000-fold |
Alanine-Scanning Mutagenesis for Functional Residue Identification
Alanine-scanning mutagenesis is a widely used technique to determine the functional contribution of individual amino acid residues to a peptide's activity. mdpi.com This method involves systematically replacing each residue (except for structurally essential ones like cysteine) with alanine and measuring the resulting change in biological activity. uq.edu.au A significant change in activity upon substitution indicates that the original residue is important for the peptide's function, such as receptor binding. mdpi.com
While this strategy has been extensively applied to other α-conotoxins like AuIB to map the residues critical for its interaction with the α3β4 nAChR, a comprehensive alanine scan of BuIA itself is not prominently documented in the literature. researchgate.netuq.edu.au In the case of AuIB, alanine scanning successfully identified specific residues in both loops of the peptide that are crucial for its inhibitory activity. uq.edu.au This information is vital for understanding the structure-activity relationship of the toxin. Although direct alanine-scanning data for BuIA is sparse, the more targeted mutagenesis and combinatorial library approaches have provided significant insights into its functional residues. mdpi.com
Table 2: Illustrative Alanine-Scanning Mutagenesis Data for α-Conotoxin AuIB
Data shows the effect of alanine substitution on the inhibition of ACh-evoked currents at the α3β4 nAChR, demonstrating the principle of identifying key functional residues. uq.edu.au
| AuIB Analogue | Original Residue | Position | Relative Inhibition vs. Native AuIB | Conclusion |
|---|---|---|---|---|
| [S4A]AuIB | Serine | 4 | Significantly Reduced | Important for activity |
| [Y5A]AuIB | Tyrosine | 5 | Significantly Reduced | Important for activity |
| [P6A]AuIB | Proline | 6 | Significantly Reduced | Important for activity |
| [F9A]AuIB | Phenylalanine | 9 | Substantially Reduced | Crucial for activity |
| [T11A]AuIB | Threonine | 11 | No Significant Change | Not critical for activity |
Introduction of Non-Canonical Amino Acids and Mimetics
To further diversify the chemical properties of this compound, peptide engineering has ventured beyond the 20 canonical amino acids. The introduction of non-canonical amino acids and isosteric mimetics can introduce novel functionalities, improve stability, and fine-tune receptor interactions. mdpi.com
Diselenide Bridge Mimetics in this compound Analogues
A key strategy for engineering conotoxins is the replacement of native disulfide bridges with diselenide bridges, formed by substituting cysteine (Cys) with selenocysteine (Sec). This modification can enhance the peptide's stability and, in some cases, its potency. nih.govacs.org A diselenide-containing analogue of BuIA has been successfully synthesized and was found to exhibit activity that was similar to or even improved over the native peptide. nih.gov
Table 3: Comparison of Disulfide and Diselenide Bridge Properties (based on α-Conotoxin PnIA analogues) acs.org
| Property | Disulfide Bridge (Cys-S-S-Cys) | Diselenide Bridge (Sec-Se-Se-Sec) |
|---|---|---|
| Bond Length | ~2.03 Å | ~2.33 Å |
| Dihedral Angle (Cβ-X-X-Cβ) | -83.1° to -98.6° | ~ -93.9° |
| Cα-Cα Distance | ~5.1 Å | ~5.7 Å |
Hydroxyproline Substitution Effects
The substitution of proline with hydroxyproline (Hyp or O) is another effective modification for modulating the activity of α-conotoxins. In BuIA, the proline at position 6 (Pro6) is located in the first loop and is important for inducing a structural turn. nih.govnih.gov
A study involving the substitution of this residue created the analogue [P6O]BuIA. nih.gov This single modification resulted in a dramatic shift in the toxin's selectivity. While native BuIA shows only a four-fold preference for the α6/α3β2β3 nAChR over the α6/α3β4 subtype, the [P6O]BuIA analogue displayed a 100-fold selectivity window, effectively discriminating between these two closely related receptors. nih.gov This demonstrates that a subtle change, like the addition of a hydroxyl group, can significantly alter the hydrophobic interactions between the toxin and its target, leading to profound changes in its pharmacological profile. nih.gov
Table 4: Effect of Hydroxyproline Substitution on this compound Selectivity nih.gov
| Compound | Selectivity (α6/α3β2β3 vs. α6/α3β4) |
|---|---|
| Native BuIA | 4-fold |
| [P6O]BuIA | 100-fold |
Peptide Backbone Engineering
Beyond modifying side chains, engineering the peptide backbone itself offers a robust method for improving the drug-like properties of conotoxins. These strategies aim to constrain the peptide's conformation and protect it from degradation.
Head-to-Tail Cyclization Strategies
Head-to-tail cyclization is a chemical modification strategy that links the N-terminus and C-terminus of a peptide through a new peptide bond, often with an intervening linker sequence. nih.govdergipark.org.tr This approach has been widely adopted to enhance the metabolic stability of peptides by making them resistant to exopeptidases, which are enzymes that degrade peptides from their ends. nih.gov
This strategy has been successfully applied to numerous α-conotoxins, including TxIB, MII, Vc1.1, and AuIB, resulting in analogues with significantly improved stability in human serum. nih.govresearchgate.netresearchgate.net The impact of cyclization on biological activity, however, is variable. For some conotoxins, like TxIB, cyclization with a suitable linker maintained or only slightly affected potency. nih.gov For others, such as AuIB, cyclization led to a reduction in activity at its target nAChR. researchgate.net The length and composition of the linker are critical factors that determine whether the cyclized peptide can maintain its bioactive conformation. nih.gov To date, the application of head-to-tail cyclization specifically to this compound has not been reported, but it represents a promising future strategy for developing more stable BuIA-based therapeutic leads.
Table 5: Outcomes of Head-to-Tail Cyclization on Various α-Conotoxins
| α-Conotoxin | Linker Used | Effect on Serum Stability | Effect on Activity | Reference |
|---|---|---|---|---|
| TxIB | 5- and 7-residue linkers | Significantly improved | Maintained | nih.gov |
| [S9A]TxID | 6-residue linker (GGAAGG) | Significantly improved | Maintained | researchgate.net |
| Vc1.1 | Yes (details not specified) | Improved | Retained | researchgate.net |
| AuIB | Variable length linkers | Improved | Reduced | researchgate.net |
| MII | Yes (details not specified) | Improved | Retained | nih.gov |
Molecular Mechanisms of Action and Receptor Interaction Dynamics
Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
α-Conotoxin BuIA is a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). smartox-biotech.com Its primary mechanism of action involves binding to these receptors and inhibiting their function. uniprot.org This interaction is characterized by a high degree of specificity for certain nAChR subtypes, making BuIA a valuable tool for dissecting the complex pharmacology of these receptors. nih.govwpunj.edu
Overview of Neuronal nAChR Subtype Diversity and Functional Relevance
Neuronal nAChRs are a diverse family of ligand-gated ion channels, assembled from a variety of α (α2-α10) and β (β2-β4) subunits. mdpi.comnih.gov These subunits combine in different pentameric arrangements to form a wide array of receptor subtypes, each with distinct pharmacological properties, anatomical distributions, and physiological roles. nih.govnih.govresearchgate.net This diversity allows them to participate in a vast range of neurological processes, including learning, memory, attention, and the release of various neurotransmitters. nih.govnih.gov
The most prevalent nAChR subtypes in the mammalian brain are those containing α4β2 and α7 subunits. nih.govresearchgate.net However, other subtypes, such as those containing α3, α6, and β4 subunits, are also significantly involved in various neural circuits and have been implicated in conditions like nicotine (B1678760) addiction and Parkinson's disease. nih.govnih.govacs.org For instance, α3β4* nAChRs are prominently expressed in the medial habenula and interpeduncular nucleus, regions associated with nicotine withdrawal. nih.gov The functional diversity of nAChRs presents a significant challenge for the development of subtype-selective drugs, highlighting the importance of specific probes like α-conotoxins. nih.govnih.gov
Binding Interface and Competitive Antagonism at nAChR Ligand-Binding Sites
This compound acts as a competitive antagonist, binding to the same or an overlapping site as the endogenous neurotransmitter, acetylcholine (ACh). mdpi.comnih.govplos.orgnih.gov This binding site is located at the interface between α and β subunits in the extracellular domain of the receptor. nih.govnih.gov By occupying this site, BuIA prevents ACh from binding and activating the receptor, thereby inhibiting ion flow across the cell membrane. nih.govacs.org
Molecular modeling and structural studies, including co-crystallization with the acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, have provided insights into the binding mode of BuIA. nih.govmdpi.comrcsb.org These studies suggest that the interaction involves a complex network of contacts between the peptide and residues within the binding pocket of the receptor. mdpi.comnih.gov The unique 4/4 spacing of cysteine residues in BuIA contributes to its distinct structure and interaction with the receptor. nih.govplos.org
Receptor Subunit Specificity and Selectivity
A defining characteristic of this compound is its remarkable selectivity for specific nAChR subunits, which allows it to discriminate between closely related receptor subtypes. wpunj.edu
Discrimination of this compound for α6-subunit Containing nAChRs
This compound exhibits a pronounced selectivity for nAChRs containing the α6 subunit. smartox-biotech.comnih.govnih.gov It potently blocks α6-containing receptors with subnanomolar to nanomolar affinity, showing a significantly higher potency for these subtypes compared to those containing other α subunits like α4. nih.govmdpi.com For example, BuIA blocks α6/α3β2 nAChRs with an IC50 that is approximately 40,000-fold lower than that for α4β2 nAChRs. wpunj.edu
This selectivity is conferred by specific amino acid residues within the α6 subunit. nih.govnih.gov Mutational studies have identified a triad (B1167595) of key residues in the α6 subunit (Lys185, Thr187, and Ile188) that are critical for high-affinity binding of BuIA. mdpi.comnih.gov When these α6 residues are substituted into the α4 subunit, the potency of BuIA increases by about 2,000-fold, demonstrating their crucial role in determining selectivity. nih.govvliz.be Interestingly, these residues are thought to influence the conformation and flexibility of the receptor's C-loop rather than directly interacting with the toxin. nih.gov
Kinetic Differentiation between β2- and β4-Containing nAChRs (e.g., Off-Rates)
In addition to its α subunit selectivity, this compound can distinguish between nAChRs containing different β subunits, specifically β2 and β4. nih.govwpunj.edu This discrimination is primarily based on the kinetics of toxin unbinding, or the "off-rate." smartox-biotech.comnih.gov The recovery from BuIA blockade is significantly slower for receptors containing the β4 subunit compared to those with the β2 subunit. uniprot.orgnih.govwpunj.edu This kinetic difference provides a valuable method for functionally identifying the presence of β4 subunits in native nAChR populations. wpunj.edufrontiersin.org
Mutational analyses have pinpointed specific residues in the β2 and β4 subunits that are responsible for these different off-rates. nih.gov Key residues include Thr59, Val111, and Phe119 in the β2 subunit and their counterparts Lys59, Ile111, and Gln119 in the β4 subunit. nih.gov These residues are located within the ligand-binding interface and influence the accessibility and stability of the toxin-receptor complex. nih.gov
Selective Interaction with Specific nAChR Heteromers (e.g., α3β2, α3β4, α6/α3β2β3, α6/α3β4)
The combined selectivity for specific α and β subunits results in a distinct profile of activity for this compound across a range of heteromeric nAChR subtypes. It potently blocks several rat nAChR isoforms, with the highest affinity for those containing α6 and α3 subunits. wpunj.edumdpi.com
The table below summarizes the inhibitory potency (IC50) of this compound on various rat nAChR subtypes expressed in Xenopus oocytes.
| nAChR Subtype | IC50 (nM) |
| α6/α3β2 | 0.258 |
| α6/α3β4 | 1.54 |
| α3β2 | 5.72 |
| α3β4 | 27.7 |
| α4β4 | 69.9 |
| α2β4 | 121 |
| α7 | 272 |
| α2β2 | 800 |
| α4β2 | >10,000 |
| Data compiled from multiple sources. smartox-biotech.comuniprot.orgmdpi.com |
The presence of the β3 subunit in α6/α3β2β3 receptors appears to have a modest effect on BuIA binding. nih.gov Furthermore, analogs of BuIA have been developed to enhance its selectivity for specific subtypes, such as α3β4 nAChRs, which are implicated in nicotine addiction. acs.orgacs.org For example, a mutant known as TP-2212-59 showed a nearly 10-fold improvement in IC50 for α3β4 nAChRs and over 1000-fold selectivity against α3β2 and α7 subtypes. mdpi.comacs.org
Modulatory Effects on Homomeric nAChRs (e.g., α7 nAChR)
While this compound is a potent antagonist of numerous heteromeric nicotinic acetylcholine receptors (nAChRs), its interaction with homomeric nAChRs, such as the α7 subtype, is also of significant interest. Research indicates that this compound does exhibit inhibitory activity at the α7 nAChR, albeit with a lower potency compared to its high affinity for certain heteromeric subtypes. uniprot.org Specifically, the IC50 value for this compound at the α7 nAChR has been reported to be 272 nM. uniprot.org This demonstrates that while α7 is a target, it is not the primary receptor for this particular conotoxin.
Studies have also explored the potential to enhance the affinity of this compound for the α7 nAChR through targeted mutations. Virtual screening of a library of BuIA analogues led to the synthesis of variants with enhanced affinity for the α7 nAChR. researchgate.net This suggests that the structural framework of BuIA can be modified to improve its interaction with homomeric nAChRs. The ability of this compound to inhibit α7 nAChRs, even at lower potencies, highlights its broad-spectrum activity and provides a basis for engineering more selective α7 antagonists. researchgate.netfrontiersin.org
Identification of Critical Receptor Residues for Selectivity and Binding
The remarkable subtype selectivity of this compound is determined by specific amino acid residues within the nAChR binding pocket. Extensive research has focused on identifying these critical residues in both the β and α subunits, which form the ligand-binding interface.
Role of β-Subunit Residues (e.g., Thr/Lys59, Val/Ile111, Phe/Gln119)
Mutational studies have been instrumental in elucidating the key β-subunit residues that govern the kinetic properties of this compound binding. A significant finding is that this compound distinguishes between nAChRs containing β2 and β4 subunits, exhibiting a much slower off-rate from β4-containing receptors. nih.govimrpress.com This difference in dissociation kinetics is largely attributed to a few key residue variations between the two subunit types.
Specifically, residues at positions 59, 111, and 119 of the β subunit have been identified as critical determinants of this kinetic difference. nih.gov In the rat β2 subunit, these positions are occupied by Threonine (Thr59), Valine (Val111), and Phenylalanine (Phe119), while in the β4 subunit, they are Lysine (Lys59), Isoleucine (Ile111), and Glutamine (Gln119). nih.gov The substitution of these residues between the β2 and β4 subunits has been shown to dramatically alter the off-rate of BuIA. For instance, the presence of Thr59 in the β2 subunit appears to hinder the binding of BuIA, whereas Lys59 in the β4 subunit may facilitate it. nih.gov
| Residue Position (Rat) | β2 Subunit | β4 Subunit | Impact on this compound Binding |
| 59 | Threonine (Thr) | Lysine (Lys) | Critical for off-rate differences; Thr59 hinders binding while Lys59 facilitates it. nih.gov |
| 111 | Valine (Val) | Isoleucine (Ile) | Contributes to kinetic selectivity. nih.gov |
| 119 | Phenylalanine (Phe) | Glutamine (Gln) | A key determinant of slow recovery from toxin block in β4-containing nAChRs. nih.gov |
Contribution of α-Subunit Residues (e.g., α6 Lys185, Asp187, Ile188, Asp199)
The α subunit also plays a crucial role in the high-affinity and selective binding of this compound, particularly for α6-containing nAChRs. Research has pinpointed a specific region within the α6 subunit, between residues 184 and 207, as being responsible for a significant increase in toxin potency compared to the α4 subunit. nih.govnih.gov
Within this region, a triad of key residues in the α6 subunit—Lysine 185 (Lys185), Threonine 187 (Thr187), and Isoleucine 188 (Ile188)—has been identified as being particularly influential. nih.govnih.govvliz.be When these three residues from the α6 subunit were inserted into the corresponding positions in the α4 subunit, there was an approximately 2000-fold increase in the potency of BuIA. nih.govnih.gov Interestingly, homology modeling suggests that this triad of residues is located outside the C-loop of the receptor and at a distance from the bound BuIA, indicating that their effect on potency is likely indirect, possibly by altering the structure or flexibility of the C-loop. nih.govnih.gov
Other α-subunit residues that contribute to BuIA's potency and selectivity include Threonine 198 (Thr198) and Tyrosine 205 (Tyr205). nih.govvliz.be Thr198 is also responsible for potency differences between the closely related α6 and α3 subunits. nih.govvliz.be
| α-Subunit | Residue | Position | Contribution to this compound Binding |
| α6 | Lysine | 185 | Part of a key triad that significantly increases toxin potency. nih.govnih.govvliz.be |
| α6 | Threonine | 187 | Part of a key triad that significantly increases toxin potency. nih.govvliz.be |
| α6 | Isoleucine | 188 | Part of a key triad that significantly increases toxin potency. nih.govnih.govvliz.be |
| α6 | Threonine | 198 | Plays an important role in binding and contributes to potency differences between α6 and α3 subunits. nih.govvliz.be |
| α6 | Tyrosine | 205 | Influences BuIA binding. nih.govvliz.be |
Ligand-Induced Conformational Changes in nAChRs
The binding of this compound to nAChRs induces significant conformational changes in the receptor, ultimately leading to its inhibition. These changes involve the stabilization of non-conducting states and modulation of key functional domains of the receptor.
Stabilization of Receptor Closed States upon this compound Binding
Molecular dynamics simulations have provided valuable insights into the antagonistic mechanism of this compound. Upon binding to the α3β2 nAChR, BuIA induces global conformational transitions that stabilize the receptor in a closed, non-functional state. acs.orgnih.govfigshare.com This stabilization prevents the channel from opening in response to acetylcholine, effectively blocking neurotransmission. The binding of BuIA essentially locks the receptor in an inactive conformation. acs.orgnih.govresearchgate.net
Modulation of Transmembrane Domain Hydrophobic Gates
A key aspect of nAChR channel gating is the presence of hydrophobic "gates" within the transmembrane domain that control ion flow. Molecular dynamics studies have revealed that the binding of this compound to the α3β2 nAChR leads to the formation of three hydrophobic gates within the transmembrane domain. acs.orgnih.gov This is consistent with the stabilization of a closed channel conformation. researchgate.net By modulating these hydrophobic gates, BuIA effectively creates a barrier to ion permeation, thus ensuring the channel remains closed and non-conducting. acs.orgresearchgate.net This modulation of the transmembrane domain is a critical component of the antagonistic mechanism of this compound.
Interaction with Alternative Molecular Targets
While α-conotoxins are predominantly recognized for their interaction with nicotinic acetylcholine receptors (nAChRs), research has revealed that some members of this peptide family can engage with other molecular targets. mdpi.com One such alternative target for this compound (BuIA) is the Lysophosphatidic Acid Receptor 6 (LPAR6). plos.orgresearchgate.net This interaction represents a departure from the canonical nAChR antagonism associated with α-conotoxins and suggests a broader pharmacological profile for BuIA.
Lysophosphatidic Acid Receptor 6 (LPAR6), also known as P2Y5, is a G-protein coupled receptor (GPCR) that is activated by the bioactive lipid, lysophosphatidic acid (LPA). medlineplus.govpatsnap.comwikipedia.org This receptor is involved in various physiological processes, including hair growth and cytoskeleton formation. plos.orgmedlineplus.govresearchgate.net Its dysregulation has been implicated in certain types of cancer. plos.orgresearchgate.net
In silico studies, including molecular docking and dynamics simulations, have been instrumental in identifying and characterizing the interaction between BuIA and LPAR6. plos.orgresearchgate.net A comprehensive screening of 148 conotoxin structures for their binding potential to LPAR6 identified BuIA as a strong candidate. plos.orgresearchgate.net These computational models predict that BuIA binds to the extracellular region of LPAR6. plos.orgresearchgate.net
The binding is characterized by specific molecular interactions. The globular isomer of BuIA is proposed to form both hydrogen bonds and hydrophobic associations with residues in the LPAR6 binding pocket. researchgate.netresearchgate.net Molecular dynamics simulations have further elucidated the stability of the LPAR6-BuIA complex, providing insights into the conformational changes that occur upon binding. plos.orgresearchgate.net
The interaction of this compound with LPAR6 is proposed to be antagonistic. plos.orgdbcls.jp This means that BuIA likely blocks the binding of the natural ligand, LPA, to the receptor, thereby inhibiting its activation and subsequent downstream signaling pathways. patsnap.com
Computational studies suggest that the globular isomer of this compound acts as a competitive antagonist for oleoyl-L-alpha-lysophosphatidic acid binding to LPAR6. mdpi.complos.orgdbcls.jp By occupying the binding site on the extracellular domain of the receptor, BuIA prevents LPA from activating LPAR6. plos.org This antagonistic action could potentially modulate the physiological and pathological processes regulated by LPAR6, such as cell proliferation and migration. patsnap.comnih.gov The identification of BuIA as a peptide-based, non-lipid antagonist for LPAR6 is significant, as few such antagonists have been discovered for this receptor. plos.org
Research Methodologies and Computational Approaches in α Conotoxin Buia Studies
Electrophysiological Characterization
Electrophysiological techniques are fundamental to understanding how α-conotoxin BuIA affects the function of nAChRs. These methods allow researchers to directly measure the ion flow through receptor channels in response to acetylcholine (B1216132) (ACh) and the inhibitory effects of the toxin.
Two-Electrode Voltage Clamp Techniques in Oocyte Expression Systems
A primary method for studying this compound's activity is the two-electrode voltage clamp (TEVC) technique performed on Xenopus laevis oocytes. researchgate.netmdpi.comnih.govsemanticscholar.org These oocytes are large, robust cells that can be readily injected with cRNA encoding specific nAChR subunits, leading to the expression of functional receptors on their cell membrane. mdpi.comnih.gov
The TEVC setup involves inserting two microelectrodes into the oocyte. One electrode measures the membrane potential, while the other injects the current necessary to hold the membrane potential at a constant level, or "clamp" it. nih.govoup.com By clamping the voltage, researchers can isolate and measure the ionic currents flowing through the expressed nAChR channels when they are activated by an agonist like ACh. nih.govoup.com To study the effect of this compound, the toxin is applied to the oocyte bath, and the resulting change in the ACh-evoked current is recorded. nih.govnih.gov This powerful system allows for the detailed characterization of the toxin's interaction with various nAChR subtypes. researchgate.netmdpi.comsemanticscholar.org
Current Inhibition and Kinetic Parameter Determination
Through TEVC experiments, researchers can determine key pharmacological parameters that describe the potency and kinetics of this compound's interaction with different nAChR subtypes. A key metric is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the toxin required to block 50% of the ACh-induced current. researchgate.netmdpi.com For instance, this compound demonstrates high potency against several rat nAChR isoforms, with IC₅₀ values in the nanomolar range for α6/α3β2, α6/α3β4, α3β2, and α3β4 subtypes. mdpi.com
Kinetic studies are also crucial for understanding the dynamics of the toxin-receptor interaction. These studies measure the rates of association (kₒₙ) and dissociation (kₒff) of the toxin from the receptor. nih.govsmartox-biotech.com It has been shown that the recovery from block by this compound is significantly slower for nAChRs containing the β4 subunit compared to those with the β2 subunit, indicating that the β subunit composition plays a critical role in the dissociation kinetics. nih.govproteopedia.org This kinetic difference allows this compound to be used as a tool to distinguish between nAChRs containing β2 and β4 subunits. mdpi.comnih.govproteopedia.org
| nAChR Subtype | IC₅₀ (nM) |
| rα6/α3β2 | 0.258 |
| rα6/α3β4 | 1.54 |
| rα3β2 | 5.72 |
| rα3β4 | 27.7 |
| rα4β2 | 10,000 |
| Table showing the half-maximal inhibitory concentration (IC₅₀) of this compound for various rat nicotinic acetylcholine receptor (nAChR) subtypes. mdpi.comsmartox-biotech.com |
| nAChR Subtype | kₒₙ (min⁻¹ M⁻¹) | kₒff (min⁻¹) |
| α3β2 | 1.12 x 10⁸ | 0.656 |
| α3β4 | 4.68 x 10⁷ | 0.0111 |
| Table showing the kinetic constants for the block of α3β2 and α3β4 nAChRs by this compound. nih.govsmartox-biotech.com |
Structural Analysis Techniques
Determining the three-dimensional structure of this compound and its complexes with binding partners is essential for understanding the molecular basis of its activity and selectivity.
NMR Spectroscopy for Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of molecules in solution, which closely mimics their native environment. mdpi.combmrb.ioebi.ac.uk The solution structure of this compound has been determined using this method. mdpi.combmrb.ioebi.ac.uk Interestingly, the globular isomer of this compound has been observed to exist in multiple conformations in solution. mdpi.com This conformational flexibility may be relevant to its ability to bind to a range of nAChR subtypes. The structure of this compound is characterized by a 4/4 cysteine loop framework, which is an unusual feature among α-conotoxins. mdpi.combmrb.ioplos.org
X-ray Crystallography of Conotoxin-Acetylcholine Binding Protein (AChBP) Complexes
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. While obtaining crystals of intact nAChRs has been challenging, the discovery of the acetylcholine-binding protein (AChBP) has provided a valuable surrogate for the ligand-binding domain of nAChRs. researchgate.netbiorxiv.org AChBP is a soluble protein that is a structural and functional homolog of the extracellular domain of nAChRs. researchgate.netbiorxiv.orgmdpi.com
The co-crystal structure of this compound in complex with AChBP from Aplysia californica has been solved, providing detailed insights into the molecular interactions between the toxin and its target. proteopedia.orgresearchgate.netebi.ac.uk These structures reveal how specific amino acid residues of this compound interact with the binding pocket of the receptor, explaining the basis of its binding affinity and selectivity. researchgate.net The crystal structure of the this compound-AChBP complex is available in the Protein Data Bank under the accession code 4EZ1. proteopedia.orgresearchgate.netebi.ac.uk
Computational Modeling and Simulation
Computational approaches, including molecular modeling and simulation, complement experimental techniques by providing dynamic and energetic insights into the interaction between this compound and nAChRs. mdpi.comacs.orguq.edu.au
Homology modeling is often used to build three-dimensional models of nAChR subtypes for which experimental structures are not available. mdpi.comacs.orguq.edu.au These models can then be used in docking studies to predict the binding mode of this compound. mdpi.com
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-nAChR complex over time. plos.orgbiorxiv.orgmdpi.comacs.org These simulations can reveal conformational changes in both the toxin and the receptor upon binding and can help to identify key residues involved in the interaction. mdpi.comacs.org For example, MD simulations have been used to investigate the antagonistic mechanism of this compound towards the human α3β2 nAChR, suggesting that the toxin stabilizes the receptor in a closed state. acs.org Furthermore, computational studies have been instrumental in understanding the selectivity of this compound for different nAChR subtypes by identifying key residue differences that influence binding affinity. mdpi.com
Molecular Dynamics (MD) Simulations for Binding Mechanisms and Conformational Transitions
Molecular dynamics (MD) simulations have been instrumental in revealing the dynamic nature of this compound's interaction with nAChRs. These simulations provide insights into the conformational changes that occur upon binding and help to delineate the antagonistic mechanism of the toxin.
One notable study employed microsecond-long MD simulations to investigate the binding of BuIA to a homology model of the human α3β2 nAChR. The simulations revealed that the binding of BuIA induces global conformational transitions in the receptor, stabilizing it in a closed state. acs.orgnih.govfigshare.com This closed state is characterized by the presence of three hydrophobic gates within the transmembrane domain, effectively blocking ion flow. acs.orgnih.gov
MD simulations have also been used to study the binding of BuIA to other receptors, such as the lysophosphatidic acid receptor 6 (LPAR6), which is implicated in several types of cancer. These simulations, combined with virtual screening, identified BuIA as a potent antagonist for LPAR6, highlighting its potential as a candidate for anti-cancer drug development. plos.orgresearchgate.netresearchgate.net The stability of the BuIA-LPAR6 complex was assessed through analyses of root mean square deviation (RMSD), root mean square fluctuation (RMSF), and hydrogen bonding patterns over the course of the simulations. plos.orgresearchgate.net
Furthermore, Gaussian accelerated molecular dynamics (GaMD), an enhanced sampling technique, has been utilized to explore the binding and dissociation pathways of α-conotoxins, including BuIA, with nAChRs. nih.govbiorxiv.orgbiorxiv.org These simulations have uncovered common binding pathways shared among different toxins, often involving an initial interaction near the extracellular pore followed by movement into the orthosteric binding pocket. biorxiv.orgbiorxiv.org
Table 1: Key Findings from MD Simulations of this compound
| Receptor Target | Key Findings | Computational Method | Reference |
|---|---|---|---|
| Human α3β2 nAChR | BuIA binding stabilizes the receptor in a closed state with three hydrophobic gates. | MD simulations, Homology Modeling | acs.org, nih.gov |
| LPAR6 | BuIA acts as a competitive antagonist, binding to the extracellular region. | MD simulations, Virtual Screening | plos.org, researchgate.net |
| Aplysia californica nAChR | Revealed common binding and dissociation pathways for various toxins. | Gaussian accelerated MD (GaMD) | biorxiv.org, biorxiv.org |
Homology Modeling of nAChR Subtypes and Receptor-Ligand Complexes
Due to the challenges in obtaining high-resolution crystal structures of nAChRs, homology modeling has become an essential tool in studying this compound-receptor interactions. These models are typically built using the crystal structures of the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, as a template. nih.govmdpi.commdpi.com
Researchers have constructed homology models of various nAChR subtypes, including the human α3β2 nAChR and the rat α6β2 nAChR, to investigate the binding of BuIA. nih.govacs.orgnih.gov For instance, a homology model of the α3β2 nAChR was created to study the antagonistic mechanism of BuIA, providing a structural framework for the subsequent MD simulations. acs.orgnih.govfigshare.com
Similarly, a homology model of BuIA bound to the interface of the α6 and β2 subunits was developed using the crystal structure of BuIA in complex with AChBP and the structure of the Torpedo marmorata nAChR. nih.gov This model helped to rationalize experimental findings from mutational studies, suggesting that certain residues in the α6 subunit that confer high affinity for BuIA are located distant from the direct binding interface, implying an allosteric effect on the binding pocket. nih.gov The modeling of BuIA in complex with the α3β2 nAChR has also provided insights into how residues on the β subunit, such as Thr59 and Lys59, influence the toxin's access to the binding pocket. nih.gov
Virtual Screening and Docking Studies for Ligand Discovery
Virtual screening and molecular docking are powerful computational techniques used to identify and optimize ligands for specific biological targets. In the context of this compound, these methods have been employed to explore its therapeutic potential beyond nAChRs and to design analogs with improved selectivity.
One study performed a structure-based virtual screening of 148 conotoxin structures against a homology model of LPAR6. plos.orgresearchgate.net This screening identified BuIA as a top candidate with favorable binding energy and a high number of conformations in the largest cluster, suggesting a stable interaction. researchgate.net Docking studies revealed that BuIA binds to the extracellular region of LPAR6. plos.orgresearchgate.net
In another application, a virtual screening of a BuIA analogue library was conducted to identify analogues with high selectivity for the α7 nAChR, a potential target for analgesia. nih.govresearchgate.net The screening successfully identified analogues that, upon synthesis and testing, showed enhanced selectivity for α7 nAChR while having weakened affinity for other subtypes, potentially reducing side effects. nih.gov Docking studies of wild-type BuIA and its analogues at homology models of human nAChRs, such as the α3β2 subtype, have also been used to visualize and analyze the interactions at the binding site. researchgate.net
Mutational Energy Prediction Methods (e.g., BeAtMuSic, Foldx, MMPBSA/MMGBSA)
Predicting the impact of mutations on the binding affinity of α-conotoxins to their receptors is crucial for the rational design of new analogues with enhanced properties. Several computational methods are available for this purpose, and their application to α-conotoxin research is an active area of investigation.
A recent study benchmarked five different mutational energy prediction methods, including FoldX, using crystallographic and mutational data for α-conotoxin/AChBP complexes. researchgate.netresearchgate.netnih.gov The goal was to find a reliable method for predicting mutational energies in the absence of high-resolution experimental structures of α-conotoxin/nAChR complexes. The study found that a combination of FoldX and MD simulations was the most accurate method, with a predictive accuracy of 85%. researchgate.netnih.gov This combined approach was then used to develop molecular models for five α-conotoxins, including BuIA, in complex with six different nAChR subtypes. researchgate.net
The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) and Generalized Born Surface Area (MMGBSA) methods are also commonly used to calculate the binding free energies of protein-ligand complexes from MD simulation trajectories. While specific applications of BeAtMuSic to BuIA are not extensively documented in the provided search results, the benchmarking of methods like FoldX and the use of MMPBSA/MMGBSA for other conotoxins suggest that these approaches are highly relevant for guiding the engineering of BuIA. frontiersin.org
Bioinformatic and Machine Learning Applications
Bioinformatics and machine learning are increasingly being applied to conotoxin research to classify these peptides, predict their molecular targets, and understand their evolutionary relationships. These computational tools help to navigate the vast diversity of conotoxins and accelerate the discovery of new therapeutic leads. mdpi.comlanl.gov
Conotoxin Class and Molecular Target Prediction Frameworks
Machine learning (ML) models are being developed to predict the class and molecular target of conotoxins based on their amino acid sequence and other features. nih.govnih.gov These frameworks are essential for rapidly characterizing newly discovered conotoxins and prioritizing them for further experimental investigation. mdpi.comlanl.gov
Several ML-based approaches have been proposed for classifying conotoxins into superfamilies and predicting their ion channel targets. nih.gov These models often use features derived from the amino acid sequence, such as dipeptide composition or pseudo-amino acid composition, in combination with classifiers like support vector machines (SVM). mdpi.comnih.gov More recent frameworks have incorporated additional features, such as post-translational modifications and collisional cross-section values from mass spectrometry, to improve prediction accuracy. nih.govnih.gov
For instance, one study presented an ML framework that achieved an accuracy of 95.95% in predicting α, μ, and ω conotoxin classes. nih.gov The same study developed a model to predict conotoxins that bind to nAChRs with an accuracy of 91.3%. nih.gov While these studies often focus on broader classes of conotoxins, the methodologies are directly applicable to the specific case of this compound. The development of ML models to predict subtype-specific nAChR targets of α-conotoxins is an emerging area of research, with recent work showing the benefit of including features like secondary structure propensities and electrostatic properties. acs.org
Sequence Alignment and Phylogenetic Analysis of Conotoxins
Sequence alignment and phylogenetic analysis are fundamental bioinformatic techniques used to study the evolutionary relationships between conotoxins and to classify them into superfamilies. mdpi.comnih.gov Conotoxins are classified into gene superfamilies based on the sequence similarity of their signal peptides, and into cysteine frameworks based on the arrangement of cysteine residues in the mature toxin. mdpi.comresearchgate.net
This compound belongs to the A-superfamily and has an unusual 4/4 cysteine framework (Cys-Cys-Xxx4-Cys-Xxx4-Cys), which distinguishes it from many other α-conotoxins. nih.govboisestate.edu Sequence alignment of BuIA with other α-conotoxins highlights this unique feature. Phylogenetic analyses, often based on alignments of the precursor protein sequences, help to place BuIA within the broader evolutionary context of the A-superfamily and understand how its distinct characteristics may have arisen. These analyses provide a basis for understanding the structure-function relationships within this group of toxins and for identifying other conotoxins that may share similar pharmacological properties. mdpi.com
Protein Surface Topography (PST) Analysis
Protein Surface Topography (PST) is a computational approach that provides a simplified, two-dimensional representation of a biomolecule's surface properties, primarily its electrostatic potential. mdpi.commdpi.com This method allows researchers to create projection maps that reveal structure-function dependencies, which can be challenging to identify through standard structure-based design methods. nih.gov By analyzing these topographical maps, it is possible to identify an "activity pattern" related to a peptide's interaction with its target receptor. nih.gov
In the study of α-conotoxins, PST has been instrumental in rationally designing new peptide variants with enhanced affinity and selectivity for specific nicotinic acetylcholine receptor (nAChR) subtypes. mdpi.comnih.gov The methodology involves creating electrostatic potential maps for a series of conotoxins with known activities. By comparing these maps, researchers can deduce the specific surface characteristics that correlate with high-affinity binding to a target. This "activity pattern" then serves as a blueprint for engineering new sequences.
While direct application of PST on this compound is not extensively documented in available research, its utility has been demonstrated in designing analogs of other α-conotoxins, such as PnIA. nih.gov For example, the PST method was used to guide mutations in PnIA, leading to the design of the PnIA[R9, L10] variant. This engineered peptide exhibited a significant improvement in binding, showing nanomolar affinity for the α7 nAChR, as well as high selectivity and a slow dissociation rate from the receptor. nih.gov These specific mutations were not obvious candidates based on conventional structural analysis, highlighting the unique insights provided by the PST approach. nih.gov
The principles of PST are directly applicable to this compound. By generating surface maps of BuIA and comparing them to other α-conotoxins with varying selectivities for nAChR subtypes, researchers could identify key electrostatic features governing its unique binding profile. This knowledge would be invaluable for engineering BuIA analogs with fine-tuned selectivity or enhanced potency for desired therapeutic targets.
Table 1: Example of PST-Guided Analog Design of α-Conotoxin PnIA This table illustrates the successful application of the PST method in designing a high-affinity α-conotoxin analog, a technique applicable to this compound.
| Peptide | Mutations from Wild-Type PnIA | Target Receptor | Observed Affinity (IC₅₀) | Key Finding |
|---|---|---|---|---|
| PnIA (Wild-Type) | None | α7 nAChR | Micromolar (µM) range | Parent peptide with moderate affinity. |
| PnIA[R9, L10] | Arginine at position 9, Leucine at position 10 | α7 nAChR | Nanomolar (nM) range | PST-guided mutations significantly enhanced binding affinity and selectivity. nih.gov |
Genetic Algorithm Managed Peptide Mutant Screening (GAMPMS)
Genetic Algorithm Managed Peptide Mutant Screening (GAMPMS) is a powerful computational strategy used to explore vast libraries of peptide mutants for sequences with optimal binding affinities to a specific receptor. nih.govmdpi.com This approach employs a genetic algorithm to perform a heuristic search of a peptide's potential mutation space, which drastically reduces the computational expense compared to exhaustive screening methods like conventional high-throughput virtual screening (HTVS). nih.gov The GAMPMS method is particularly useful when dealing with the combinatorial explosion of possible sequences that arises from allowing mutations at multiple sites in a peptide. nih.gov
The GAMPMS process typically uses molecular docking software, such as AutoDock, to calculate the binding energy of a peptide mutant to its receptor, which serves as the "fitness score". mdpi.com The genetic algorithm uses these scores to guide the selection of mutants for the next "generation" of simulations, iteratively evolving the peptide sequences toward optimal binding. mdpi.comnih.gov This informed search strategy means that only a small fraction of the total possible mutants need to be explicitly docked and evaluated. nih.gov
A prominent application of GAMPMS was in the exploration of the binding domain of the α3β2 nAChR with a library of α-conotoxin (α-CTx) MII mutants. nih.gov In one study, GAMPMS was used to search a library of approximately 41 billion possible peptide sequences. nih.govacs.org The algorithm was able to efficiently identify novel sequences with predicted binding affinities significantly greater than that of the native α-CTx MII. nih.gov From a library of 64,000 α-CTx MII mutants, GAMPMS consistently identified a set of top-10 binding peptides by simulating as few as 1,140 mutants, achieving over 98% of the aggregated binding energy of the top 10 peptides found via an exhaustive search. nih.gov
This methodology led to the rational design of the novel peptide KTM, which was derived from the GAMPMS consensus sequence of top-ranking α-CTx MII mutants. researchgate.netresearchgate.net This demonstrates the practical success of GAMPMS in generating new, potent peptide ligands. Given that this compound is a valuable pharmacological tool, applying GAMPMS would enable the exploration of billions of its potential variants to discover novel analogs with enhanced selectivity and affinity for specific nAChR subtypes.
Table 2: GAMPMS Performance in Screening an α-CTx MII Mutant Library This table showcases the efficiency of GAMPMS compared to an exhaustive virtual screening for identifying high-affinity peptide mutants, a method that could be applied to this compound.
| Parameter | Exhaustive Virtual Screening (AutoDock) | Genetic Algorithm Managed Peptide Mutant Screening (GAMPMS) |
|---|---|---|
| Library Size | 64,000 mutants | 64,000 mutants |
| Docking Simulations Performed | 64,000 | ~1,140 |
| Computational Effort Reduction | N/A | >98% |
| Efficacy | Identifies the absolute top 10 binders. | Consistently identified a set of 10 peptides with ≥98% of the aggregated binding energy of the absolute top 10. nih.gov |
Advanced Research Directions and Potential Applications of α Conotoxin Buia
α-Conotoxin BuIA as a Selective Molecular Probe for Neurotransmitter Receptor Subtypes
This compound is a potent antagonist of several mammalian nAChR subtypes. uniprot.org It exhibits a unique 4/4 loop framework, which is uncommon among other known α-conotoxins. acs.orgnih.gov This structural feature contributes to its ability to differentiate between various nAChR isoforms. mdpi.com The toxin blocks multiple rat nAChR isoforms with nanomolar potency, showing the greatest potency for α6/α3β2, α6/α3β4, α3β2, and α3β4 subtypes. mdpi.com
A key characteristic of BuIA is its ability to kinetically distinguish between β2- and β4-containing nAChRs. nih.gov The recovery from toxin block is significantly slower for nAChRs containing the β4 subunit compared to those with the β2 subunit. uniprot.org This property makes this compound a valuable probe for differentiating between these two important classes of nAChR subtypes. uniprot.org
Elucidation of Specific nAChR Physiological and Pathological Roles
The selectivity of this compound and its analogues allows researchers to dissect the specific physiological and pathological roles of different nAChR subtypes. For instance, the α3β4 nAChR subtype has been implicated in conditions like lung cancer and nicotine (B1678760) addiction. nih.gov The development of potent and selective antagonists for this receptor, guided by the BuIA framework, can help in understanding its precise role in these conditions. mdpi.comacs.org
Furthermore, α6-containing nAChRs are involved in disorders related to catecholamine signaling, such as those affecting attention, motor control, and nicotine dependence. xenbase.org The ability of BuIA and its derivatives to discriminate between different α6-containing receptor subtypes, like α6β2* and α6β4, provides a powerful tool to investigate the specific functions of these receptors in neurotransmitter release. xenbase.orgnih.gov For example, the BuIA analogue, BuIA[T5A;P6O], has been instrumental in demonstrating that α6β4 nAChRs modulate norepinephrine (B1679862) release in the hippocampus. xenbase.org
Rational Design of Highly Selective Ligands for Defined Receptor Subtypes
The native this compound, while potent, targets a broad range of nAChR subtypes. acs.orgnih.gov This lack of high specificity can limit its application as a therapeutic agent due to potential side effects. mdpi.comnih.gov Consequently, significant research has focused on the rational design of BuIA analogues with improved selectivity for specific nAChR subtypes. mdpi.comnih.gov
Development of Next-Generation Analogues with Tuned Pharmacological Profiles
Structure-activity relationship (SAR) studies have been crucial in developing next-generation BuIA analogues. By systematically substituting amino acid residues in the native peptide sequence, researchers have been able to "tune" the pharmacological profile of the toxin. mdpi.com
A notable example is the development of the double mutant BuIA[T5A, P6O] . This analogue was created by substituting threonine at position 5 with alanine (B10760859) and proline at position 6 with hydroxyproline (B1673980). mdpi.com This modification resulted in a dramatic increase in selectivity for the rα6/α3β4 nAChR over the rα6/α3β2β3 nAChR, with a ~200-fold difference in inhibitory concentration. mdpi.com Specifically, substituting proline at position 6 with 4-hydroxyproline (B1632879) increased the IC50 by 2800-fold at α6/α3β2β3 nAChRs but only by 6-fold at α6/α3β4 nAChRs. nih.gov
Another successful approach has been the use of positional-scanning synthetic combinatorial libraries (PS-SCL). acs.orgnih.gov This technique was employed to generate a vast library of BuIA-based sequences, which were then screened for inhibitory activity against the α3β4 nAChR. acs.orgnih.gov This led to the discovery of TP-2212-59 , an analogue with an IC50 of 2.3 nM for the α3β4 nAChR and over 1000-fold selectivity against the α3β2 and α7 subtypes. acs.org This analogue incorporated non-natural amino acids, 2-aminobutyric acid and norvaline, into its sequence. acs.orgnih.gov
Table 1: Inhibitory Activity of this compound and its Analogues on Various nAChR Subtypes
| Compound | α3β4 (IC50, nM) | α6/α3β4 (IC50, nM) | α3β2 (IC50, nM) | α6/α3β2β3 (IC50, nM) | α7 (IC50, nM) | Selectivity Profile | Reference |
|---|---|---|---|---|---|---|---|
| This compound | 27.7 | 1.54 | 5.72 | >10,000 | 272 | Broad | mdpi.comuniprot.org |
| BuIA[T5A, P6O] | - | 58.1 | - | >10,000 | - | Highly selective for α6/α3β4 over α6/α3β2β3 | mdpi.comnih.gov |
| TP-2212-59 | 2.3 | - | >10,000 | - | >10,000 | Highly selective for α3β4 | acs.org |
Exploration of the this compound Framework for Novel Ligand Discovery
The unique 4/4 loop structure of this compound serves as a valuable scaffold for the discovery of novel ligands targeting nAChRs. acs.orgnih.gov Its structural framework, characterized by two loops of amino acids between cysteine residues, allows for a high degree of variability in the intervening sequences. nih.gov Subtle modifications within these loops can significantly impact the potency and selectivity of the resulting analogues. nih.gov
The use of mixture-based positional-scanning synthetic combinatorial libraries (PS-SCL) based on the BuIA framework has proven to be a powerful strategy. acs.orgnih.gov This approach allows for the rapid generation and screening of millions of potential sequences to identify those with the desired pharmacological activity. acs.org The successful discovery of highly potent and selective α3β4 nAChR antagonists through this method highlights the utility of the BuIA framework in novel ligand discovery. acs.orgnih.gov This strategy facilitates the identification of novel amino acid substitutions that confer enhanced activity and selectivity, leading to the development of drug leads with improved therapeutic potential. acs.orgresearchgate.net
Implications for Understanding Ligand-Gated Ion Channel Allosteric Modulation
The study of this compound and its interactions with nAChRs contributes to a deeper understanding of allosteric modulation in ligand-gated ion channels. acs.org Molecular dynamics simulations have been used to investigate the conformational changes in the α3β2 nAChR upon binding with BuIA. acs.org These studies suggest that BuIA binding stabilizes the receptor in a closed state through global conformational transitions. acs.org
Understanding the antagonistic mechanism of α-conotoxins like BuIA at a molecular level is crucial for the development of therapeutic inhibitors. acs.org It provides insights into how these peptides can allosterically modulate channel function, which is a key concept in modern pharmacology. The ability of BuIA to differentiate between closely related receptor subtypes based on subtle differences in their binding pockets offers a model for designing drugs with high specificity. nih.gov
Contributions to Evolutionary Biology and Chemodiversity of Conotoxins
The existence of this compound with its distinct 4/4 cysteine framework adds to the known chemodiversity of conotoxins. mdpi.comresearchgate.net Conotoxins are classified into superfamilies based on their gene sequences and into families based on their cysteine framework and pharmacological targets. mdpi.comresearchgate.net The discovery of unique frameworks like that of BuIA expands our understanding of the evolutionary strategies employed by Conus snails to generate a vast arsenal (B13267) of venom peptides. mdpi.comresearchgate.net
Each Conus species is estimated to produce hundreds of different conotoxins, leading to a massive pool of bioactive peptides. plos.org The study of these diverse peptides, including the less common ones like BuIA, provides insights into the evolutionary pressures that drive the diversification of venom components. researchgate.netvliz.be This knowledge is not only important for evolutionary biology but also provides a rich source of novel molecular scaffolds for drug discovery. nih.gov The structural and functional characterization of new conotoxins contributes to the growing database of these remarkable natural products and their potential applications in medicine and neuroscience. mdpi.com
Fundamental Research into Protein–Protein Interaction Mechanisms
This compound serves as an exceptional model for investigating the intricacies of protein-protein interactions, primarily through its binding to various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgresearchgate.net These ligand-gated ion channels are crucial for synaptic signaling in the nervous system. acs.org The unique structural and binding properties of BuIA allow researchers to dissect the molecular determinants of affinity and selectivity.
Originally identified through the cloning of a gene from the venom of the marine snail Conus bullatus, BuIA is a 13-residue peptide with an unusual 4/4 disulfide bond framework (Cys-Cys-Xxx-Xxx-Xxx-Xxx-Cys-Xxx-Xxx-Xxx-Xxx-Cys), which distinguishes it from the more common 4/7 loop structure of other α-conotoxins. mdpi.comrcsb.orgnih.gov Despite this structural anomaly, it potently blocks several neuronal nAChR subtypes. rcsb.orgnih.gov The native globular form of BuIA, which is active at nAChRs, surprisingly displays multiple conformations in solution, a contrast to its structurally well-defined but inactive ribbon isomer. researchgate.netrcsb.org This highlights the critical role of specific disulfide connectivity in defining the dynamic, functional structure of the toxin. rcsb.org
The primary mechanism of BuIA's action is as a competitive antagonist at the acetylcholine binding site of nAChRs. nih.govmdpi.com Molecular docking simulations and structural studies suggest that antagonists like BuIA make extensive contacts with receptor residues outside the conserved binding pocket, which is key to their high subtype selectivity. nih.gov The interaction of BuIA with the human α3β2 nAChR has been investigated using molecular dynamics simulations, which revealed the conformational transition mechanism upon binding. acs.org These studies, along with the crystal structure of acetylcholine-binding proteins (AChBP) complexed with other α-conotoxins, provide a framework for understanding how BuIA binds deep within the ligand-binding site, interacting with residues on adjacent subunits and stabilizing the receptor in a closed state. acs.orgmdpi.combiorxiv.org
A significant aspect of BuIA's utility in research is its ability to kinetically distinguish between nAChRs containing different β subunits. nih.govnih.gov Recovery from toxin block is markedly slower for nAChRs containing a β4 subunit compared to those with a β2 subunit. nih.govuniprot.org This kinetic difference provides a powerful tool for probing receptor composition. Mutational studies have identified key residues on the β subunits that govern these off-rate differences. Specifically, residues at positions 59, 111, and 119 of the β2 and β4 subunits are critical. nih.gov For instance, Thr59 on the β2 subunit may hinder the toxin's access to the binding site, whereas Lys59 at the homologous position on the β4 subunit may facilitate it, leading to a more stable interaction. nih.gov
Beyond nAChRs, research has explored the interaction of BuIA with other protein targets. Molecular dynamics simulations have suggested that the globular isomer of this compound can act as a competitive antagonist for the lysophosphatidic acid receptor 6 (LPAR6), a G-protein coupled receptor (GPCR) implicated in several cancers. researchgate.netplos.org This indicates that the utility of BuIA in studying protein-protein interactions may extend beyond the nAChR family.
Table 1: Inhibitory Activity of this compound on Various Rat nAChR Subtypes
| nAChR Subtype | IC₅₀ (nM) |
|---|---|
| α6/α3β2 | 0.258 |
| α6/α3β4 | 1.54 |
| α3β2 | 5.72 |
| α3β4 | 27.7 |
| α4β4 | 69.9 |
| α2β4 | 121 |
| α7 | 272 |
| α2β2 | 800 |
| α4β2 | >10,000 |
Data sourced from electrophysiology experiments using Xenopus oocytes expressing the specified rat nAChR subtypes. mdpi.comuniprot.org
Development of Research Tools for Neuroscience and Pharmacology
The high specificity and potency of α-conotoxins for nAChR subtypes make them invaluable research tools in neuroscience and pharmacology. researchgate.netmdpi.commdpi.com They allow for the functional characterization of specific receptor subtypes, helping to elucidate their physiological and pathological roles in the nervous system. mdpi.comdoi.org this compound, in particular, has emerged as a crucial probe due to its unique selectivity profile. nih.gov
One of the most significant applications of BuIA as a research tool is its ability to distinguish between nAChRs containing β2 and β4 subunits. nih.govuniprot.org This property is not based on a large difference in potency (IC₅₀) but rather on the kinetics of receptor blockade and recovery. mdpi.comnih.gov Researchers can use the duration of the block to infer the presence of β4-containing receptors in a given system, a feature that extends across species (rat, mouse, and human). nih.gov This makes BuIA a novel pharmacological tool for dissecting the composition and function of nAChR populations in different brain regions or neuronal pathways. nih.gov
Furthermore, BuIA serves as a versatile scaffold for protein engineering to create new research tools with enhanced properties. mdpi.com Structure-activity relationship studies, aided by chemical synthesis and mutational analysis, have led to the design of BuIA analogs with improved selectivity. mdpi.commdpi.com Key examples include:
α-CTx BuIA [T5A, P6O]: This double mutant was engineered to be approximately 200-fold more selective for the rat α6/α3β4 nAChR over the rα6/α3β2β3 nAChR. mdpi.com This analog is instrumental in isolating and studying the function of α6/α3β4 receptors.
TP-2212-59: Developed through a positional-scanning synthetic combinatorial library approach, this mutant (sequence: GCCSHPBCFBZYC, where B is 2-aminobutyric acid and Z is norvaline) shows a remarkable ~10-fold improvement in potency for the human α3β4 nAChR (IC₅₀ of 2.3 nM) and high selectivity, with no inhibition of other tested receptors. mdpi.comuniprot.org Such highly selective antagonists are critical for studying the role of α3β4 nAChRs in conditions like nicotine addiction. mdpi.com
The development of these synthetic mutants demonstrates how the natural framework of BuIA can be rationally modified to generate exquisitely selective probes. mdpi.com These tools are essential for mapping the expression of nAChR subtypes, understanding their contribution to neurotransmitter release, and validating them as therapeutic targets for a wide range of neurological disorders, including pain, addiction, and neurodegenerative diseases. nih.govmdpi.comdoi.org
Table 2: Engineered Mutants of this compound and Their Enhanced Selectivity
| Mutant | Sequence | Target Receptor | Key Improvement |
|---|---|---|---|
| BuIA [T5A, P6O] | GCCA O PCAVLYC | rα6/α3β4 nAChR | ~200-fold increase in selectivity over rα6/α3β2β3 nAChR. mdpi.com |
| TP-2212-59 | GCCS H P B CF B Z YC | hα3β4 nAChR | ~10-fold improved potency (IC₅₀ = 2.3 nM) and high selectivity. mdpi.comuniprot.org |
Amino acid substitutions are in bold. O = Hydroxyproline, B = 2-aminobutyric acid, Z = Norvaline.
Q & A
Q. What experimental approaches are used to characterize α-Conotoxin BuIA's selectivity for neuronal nicotinic acetylcholine receptor (nAChR) subtypes?
this compound's subtype selectivity is determined using heterologous expression systems (e.g., Xenopus oocytes) to measure inhibitory concentration (IC50) and off-rate kinetics. For example:
- β2-containing nAChRs : IC50 = 5.72 nM (rat α3β2), with a fast off-rate (0.65 min<sup>−1</sup>) .
- β4-containing nAChRs : IC50 = 27 nM (rat α3β4), with a slow off-rate (0.011 min<sup>−1</sup>) . Concentration-response curves and mutational studies (e.g., β-subunit residue substitutions) further clarify selectivity determinants .
Q. How does this compound discriminate between α6β2 and α6β4 nAChR subtypes?
BuIA exhibits 10,000-fold higher selectivity for α6/α3β2 chimeras (IC50 = 0.25 nM) compared to α4β2 (IC50 = 10 µM) . This discrimination is β-subunit-dependent: β4-containing receptors show slower dissociation kinetics due to interactions with residues in the agonist-binding loops (e.g., β4-T59K mutation slows off-rate) .
Advanced Research Questions
Q. What structural features of this compound underlie its antagonistic mechanism at α3β2 nAChRs?
Molecular dynamics simulations and mutagenesis reveal that BuIA stabilizes α3β2 nAChRs in a closed state by forming hydrophobic gates in the transmembrane domain. Key interactions include:
Q. How can this compound analogs be engineered to improve selectivity or reduce side effects?
Rational design strategies include:
- Amino acid substitutions : BuIA[T5A;P6O] enhances selectivity for α6β4 over α6β2 (2800-fold IC50 increase for β2 vs. 6-fold for β4) .
- Disulfide bond deletion : Simplified analogs retain analgesic activity but reduce autonomic side effects (e.g., cotx 2.1 and 2.13 in Parkinson's disease models) .
- Species-specific optimization : Humanized analogs require validation due to interspecies differences in β-subunit residues (e.g., human β2 vs. rat β2) .
Q. What methodological challenges arise when studying this compound's kinetics in β-subunit-specific nAChRs?
Key challenges include:
- Off-rate measurement : Slow dissociation (e.g., β4-containing receptors) requires prolonged washout periods in electrophysiology experiments .
- Receptor heterogeneity : Co-expression of auxiliary subunits (e.g., β3 in α6β2β3) complicates IC50 interpretation .
- Species divergence : Human β2/β4 residues differ from rodents, necessitating homology modeling for translational studies .
Data Contradictions and Resolution
Q. Why do reported IC50 values for this compound vary across studies?
Discrepancies arise from:
- Receptor assembly : α6/α3 chimeras vs. native α6β2β3 receptors .
- Expression systems : Xenopus oocytes vs. mammalian cell lines (e.g., differences in post-translational modifications) .
- Species differences : Rat vs. human β-subunit residues (e.g., β2-T59 in rats vs. β2-K59 in humans) . Standardization using reference antagonists (e.g., α-Ctx MII for α6β2* validation) is recommended .
Experimental Design Considerations
Q. How should researchers control for this compound's β-subunit-dependent kinetics in functional assays?
- Include parallel experiments with β2- and β4-selective antagonists (e.g., α-Ctx AuIB for β4).
- Use high-affinity fluorescent analogs (e.g., BuIA-FAM) for real-time binding visualization .
- Validate results across multiple expression systems (e.g., HEK293 cells for human receptors) .
Tables of Key Findings
| Parameter | α3β2 nAChR | α3β4 nAChR | Reference |
|---|---|---|---|
| IC50 (nM) | 5.72 | 27 | |
| Off-rate (min<sup>−1</sup>) | 0.65 | 0.011 | |
| Selectivity ratio (β4/β2) | 1:4.7 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
